5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
“5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a furan ring, and an isoxazole ring . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Molecular Structure Analysis
The molecular structure of “5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide” is complex due to the presence of multiple functional groups and rings. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of researchers due to their potential as biologically active compounds. In the context of drug discovery, this compound exhibits several promising properties:
Anti-Cancer Properties: Some thiophene-based molecules demonstrate anti-cancer activity. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways .
Anti-Inflammatory Effects: Thiophene derivatives may act as anti-inflammatory agents, modulating immune responses and reducing inflammation .
Antimicrobial Activity: Certain thiophene-containing compounds exhibit antimicrobial effects. They could serve as novel antibiotics or antifungal agents .
Cardiovascular Applications: Thiophene-based molecules have been investigated for their antihypertensive and anti-atherosclerotic properties .
Organic Electronics and Semiconductors
The thiophene ring system plays a crucial role in organic electronics and semiconductor materials:
Organic Field-Effect Transistors (OFETs): Thiophene derivatives contribute to the development of OFETs, which are essential components in flexible displays and electronic devices .
Organic Light-Emitting Diodes (OLEDs): Researchers have explored thiophene-based compounds for OLED fabrication, aiming to enhance display technology .
Industrial Chemistry and Material Science
Thiophene derivatives find applications beyond pharmaceuticals:
- Corrosion Inhibitors : In industrial chemistry, these compounds serve as corrosion inhibitors, protecting metal surfaces from degradation .
Notable Examples
Let’s highlight a couple of relevant compounds based on the thiophene structure:
Future Directions
Thiophene and its derivatives, including “5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide”, are of great interest in medicinal chemistry research . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar structures, such as indole and thiophene derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of therapeutic properties, making them valuable for medicinal chemistry .
Mode of Action
Based on the structural similarity to indole and thiophene derivatives, it can be inferred that the compound might interact with its targets leading to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
5-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-6-12(16-19-9)14(17)15-7-11-2-3-13(18-11)10-4-5-20-8-10/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULTWDVRKGFMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide |
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